Benzoic acid, p-(2-iodoacetamido)-, ethyl ester
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Overview
Description
Benzoic acid, p-(2-iodoacetamido)-, ethyl ester: is a chemical compound with the molecular formula C11H12INO3 and a molecular weight of 333.1224 g/mol It is an ester derivative of benzoic acid, featuring an iodoacetamido group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-(2-iodoacetamido)-, ethyl ester typically involves the following steps:
Esterification: Benzoic acid is first esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl benzoate.
Nitration: Ethyl benzoate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the para position, yielding ethyl p-nitrobenzoate.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in ethyl p-aminobenzoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, p-(2-iodoacetamido)-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodoacetamido group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as thiols, amines, or hydroxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the iodoacetamido group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols (e.g., mercaptoethanol), amines (e.g., ethylenediamine), and hydroxides (e.g., sodium hydroxide).
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acid derivatives with various functional groups replacing the iodine atom.
Hydrolysis: The major products are benzoic acid and ethanol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Benzoic acid, p-(2-iodoacetamido)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other iodinated compounds and as a precursor for more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme-substrate interactions and protein labeling due to its reactive iodoacetamido group.
Mechanism of Action
The mechanism of action of benzoic acid, p-(2-iodoacetamido)-, ethyl ester involves its reactive iodoacetamido group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity makes it useful for labeling and modifying proteins, enzymes, and other biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites .
Comparison with Similar Compounds
Benzoic acid, p-(2-iodoacetamido)-, ethyl ester can be compared with other similar compounds, such as:
Benzoic acid, p-(2-bromoacetamido)-, ethyl ester: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the different halogen atom.
Benzoic acid, p-(2-chloroacetamido)-, ethyl ester: Contains a chlorine atom instead of iodine, leading to variations in chemical properties and uses.
Benzoic acid, p-(2-fluoroacetamido)-, ethyl ester:
Each of these compounds has unique properties and applications, highlighting the importance of the specific halogen atom in determining the compound’s behavior and utility.
Properties
CAS No. |
116465-51-1 |
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Molecular Formula |
C11H12INO3 |
Molecular Weight |
333.12 g/mol |
IUPAC Name |
ethyl 4-[(2-iodoacetyl)amino]benzoate |
InChI |
InChI=1S/C11H12INO3/c1-2-16-11(15)8-3-5-9(6-4-8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14) |
InChI Key |
TZYCRJNOEXMIEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CI |
Origin of Product |
United States |
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